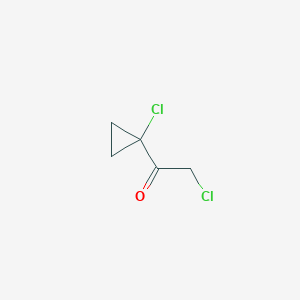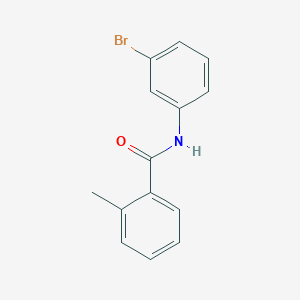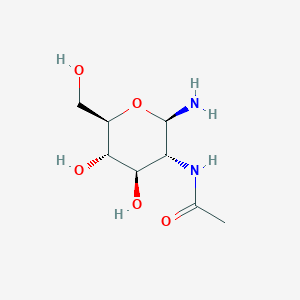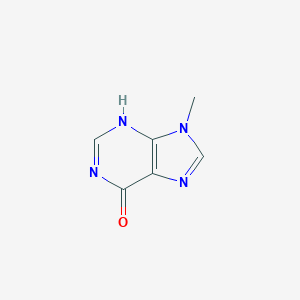
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), commonly known as DMCA, is a cyclic ketone that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. In
作用機序
DMCA exerts its anti-inflammatory and analgesic properties through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain signaling pathways. By inhibiting the COX enzyme, DMCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DMCA has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.
実験室実験の利点と制限
One of the major advantages of DMCA is its ability to inhibit the COX enzyme, which is a key target for the development of anti-inflammatory and analgesic drugs. DMCA also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug. However, one of the limitations of DMCA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
将来の方向性
There are several future directions for the study of DMCA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in human clinical trials. Another potential direction is the development of new synthetic methods for DMCA that are more efficient and scalable. Additionally, DMCA may have potential applications in the development of new chiral building blocks for the synthesis of various organic compounds. Overall, the study of DMCA has the potential to lead to the development of new drugs and organic compounds with significant therapeutic value.
合成法
DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 2,4-dimethylcyclobutanone with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then reacted with ethyl formate to yield DMCA. The palladium-catalyzed cross-coupling reaction involves the reaction of 2,4-dimethylcyclobutanone with vinyl iodide in the presence of palladium catalyst to yield DMCA.
科学的研究の応用
DMCA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. DMCA has also been studied for its potential use as a chiral building block in the synthesis of various organic compounds.
特性
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

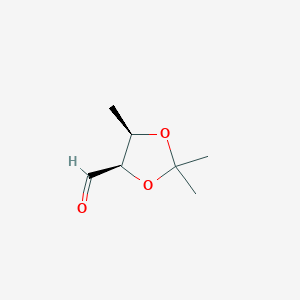
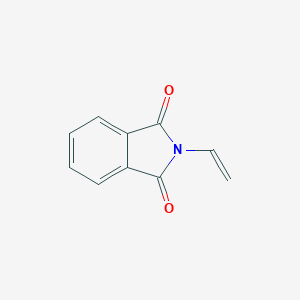
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

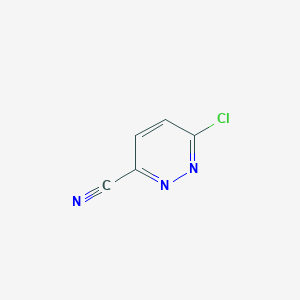
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

